2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
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Overview
Description
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzylthio group, a chlorophenyl group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and an appropriate leaving group.
Attachment of the Chlorophenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene and benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorophenyl and phenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-4-chlorophenyl)boronic acid
- 2-(benzylthio)-4-chlorophenyl)acetic acid
Uniqueness
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPBPNDRTVGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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